molecular formula C10H10S B14598200 4-Methylenethiochroman CAS No. 59867-52-6

4-Methylenethiochroman

Cat. No.: B14598200
CAS No.: 59867-52-6
M. Wt: 162.25 g/mol
InChI Key: DLRKJIFFNNMDQM-UHFFFAOYSA-N
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Description

4-Methylenethiochroman is a sulfur-containing heterocyclic compound that belongs to the class of thiochromans. These compounds are structurally related to chromans, which are known for their diverse biological activities. The presence of a sulfur atom in the thiochroman ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylenethiochroman can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiochroman ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methylenethiochroman undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochroman ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromans, and various substituted thiochromans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylenethiochroman has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylenethiochroman and its derivatives often involves interaction with biological targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions and other electrophilic centers, influencing the compound’s biological activity. Specific pathways and molecular targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

    Thiochroman-4-one: A closely related compound with a similar structure but different functional groups.

    Thioflavones: Another class of sulfur-containing heterocycles with distinct biological activities.

    Benzothiopyrans: Compounds structurally related to thiochromans but with different substitution patterns.

Uniqueness: 4-Methylenethiochroman stands out due to its specific substitution pattern and the presence of a methylene group, which can influence its reactivity and biological properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

CAS No.

59867-52-6

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

4-methylidene-2,3-dihydrothiochromene

InChI

InChI=1S/C10H10S/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2

InChI Key

DLRKJIFFNNMDQM-UHFFFAOYSA-N

Canonical SMILES

C=C1CCSC2=CC=CC=C12

Origin of Product

United States

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